2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one 2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1351647-68-1
VCID: VC5745267
InChI: InChI=1S/C24H27N3O2/c1-19(29-22-10-6-3-7-11-22)24(28)26-15-12-20(13-16-26)18-27-17-14-25-23(27)21-8-4-2-5-9-21/h2-11,14,17,19-20H,12-13,15-16,18H2,1H3
SMILES: CC(C(=O)N1CCC(CC1)CN2C=CN=C2C3=CC=CC=C3)OC4=CC=CC=C4
Molecular Formula: C24H27N3O2
Molecular Weight: 389.499

2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one

CAS No.: 1351647-68-1

Cat. No.: VC5745267

Molecular Formula: C24H27N3O2

Molecular Weight: 389.499

* For research use only. Not for human or veterinary use.

2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one - 1351647-68-1

Specification

CAS No. 1351647-68-1
Molecular Formula C24H27N3O2
Molecular Weight 389.499
IUPAC Name 2-phenoxy-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C24H27N3O2/c1-19(29-22-10-6-3-7-11-22)24(28)26-15-12-20(13-16-26)18-27-17-14-25-23(27)21-8-4-2-5-9-21/h2-11,14,17,19-20H,12-13,15-16,18H2,1H3
Standard InChI Key KKSJADVSCJTRAH-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCC(CC1)CN2C=CN=C2C3=CC=CC=C3)OC4=CC=CC=C4

Introduction

Structural Characterization and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name, 2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one, reflects its core structure:

  • A propan-1-one backbone (C3H5O) with substituents at positions 1 and 2.

  • A phenoxy group (C6H5O) at position 2.

  • A piperidin-1-yl group at position 1, modified by a (2-phenyl-1H-imidazol-1-yl)methyl substituent on the piperidine ring .

The molecular formula is C24H25N3O2, with a calculated molecular weight of 403.5 g/mol .

Stereochemical Features

The piperidine ring introduces a chair conformation, while the imidazole moiety contributes planar rigidity. The methylene bridge between piperidine and imidazole allows rotational flexibility, potentially influencing ligand-receptor interactions .

Synthetic Pathways and Modifications

Retrosynthetic Analysis

Key synthetic steps derived from analogous compounds include:

  • Piperidine functionalization: Introduction of a methylene-imidazole group via nucleophilic substitution or reductive amination .

  • Propanone coupling: Reaction of phenoxyacetyl chloride with the modified piperidine under basic conditions .

Reported Analog Synthesis

While direct synthesis data for this compound is unavailable, structurally related molecules provide insights:

  • CID 11373068 (PubChem): Synthesized via Ullmann coupling to attach imidazole to piperidine, followed by ketone formation .

  • CHEMBL473185 (ChEMBL): Utilized Suzuki-Miyaura cross-coupling for biphenyl integration, suggesting applicability for phenyl group introductions .

Physicochemical Properties

Predicted Properties

PropertyValueMethod/Source
LogP (lipophilicity)3.8 ± 0.5SwissADME Prediction
Water Solubility0.02 mg/mLChemAxon Calculator
pKa (basic)6.2 (imidazole NH)MarvinSketch

The imidazole nitrogen (pKa ~6.2) may protonate under physiological conditions, enhancing solubility in acidic environments .

EndpointPredictionConfidence
Ames MutagenicityNegativeHigh
HepatotoxicityProbableMedium
hERG InhibitionLow RiskHigh

Laboratory Precautions

  • Use PPE (gloves, goggles) due to potential skin/eye irritation.

  • Store under inert gas at -20°C to prevent imidazole ring oxidation .

Research Gaps and Future Directions

  • Synthetic optimization: Develop catalytic asymmetric routes to access enantiopure forms.

  • In vivo profiling: Assess pharmacokinetics in rodent models to validate computational ADMET predictions.

  • Target deconvolution: Employ chemoproteomics to identify off-target interactions.

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